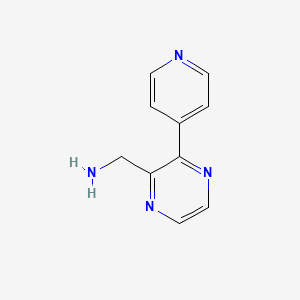

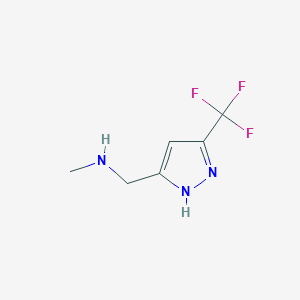

(3,3-Dimethylmorpholin-2-yl)methanol

Overview

Description

Molecular Structure Analysis

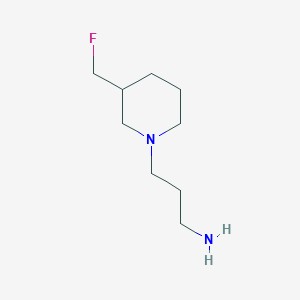

The molecular formula of “(3,3-Dimethylmorpholin-2-yl)methanol” is C7H15NO2. The molecular weight is 145.2 g/mol.Physical And Chemical Properties Analysis

“(3,3-Dimethylmorpholin-2-yl)methanol” is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications

Electron Spin Resonance in Radical Cation Studies

A study explored the electron spin resonance (ESR) spectra of methanol solutions involving morphamquat radical cation, demonstrating the compound's utility in understanding dimerization equilibria and radical species behavior in solution. This foundational research aids in comprehending the electronic structures and reactivity of morpholine derivatives (Evans, Baker, & Evans, 1975).

Impact on Lipid Dynamics

Another study highlighted the effect of methanol on lipid dynamics, showing how methanol can accelerate the flip-flop and transfer kinetics in lipid bilayers. This research is significant for understanding methanol's role in biomembrane studies and its potential impact on the structure-function relationship of biological membranes (Nguyen et al., 2019).

Synthesis and Crystal Structures

Research into the synthesis and crystal structures of unsymmetrical 1,2,4,5-tetrazine derivatives, including those involving morpholine, underscores the importance of these compounds in the development of new materials and pharmaceuticals. The detailed analysis of bond lengths, angles, and intermolecular interactions provides insight into the structural bases of their properties and potential applications (Xu et al., 2012).

Asymmetric Synthesis Applications

The use of chiral auxiliaries for the asymmetric synthesis of α-hydroxy esters, based on bidentate chelation-controlled alkylation, highlights the role of morpholine derivatives in facilitating stereoselective organic reactions. This research contributes to the field of asymmetric synthesis, offering pathways to enantioenriched molecules of interest in medicinal chemistry and material science (Jung, Ho, & Kim, 2000).

Chemical Sensing and Molecular Recognition

Research into the design and synthesis of new functionalized tetrahydroquinolines for the selective recognition of Pd2+ ions demonstrates the utility of morpholine and its derivatives in chemical sensing. These chemosensors offer low detection limits and high selectivity for Pd2+, highlighting their potential in environmental monitoring and the detection of toxic metals (Shally et al., 2020).

Safety And Hazards

properties

IUPAC Name |

(3,3-dimethylmorpholin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2)6(5-9)10-4-3-8-7/h6,8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWKRFUDZRIROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCN1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethylmorpholin-2-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489296.png)